molecular formula C20H20O4 B5754533 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5754533
M. Wt: 324.4 g/mol
InChI Key: GQGMJDFUFGOADJ-UHFFFAOYSA-N
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Description

The compound 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one (CID 1780926) is a coumarin derivative with the molecular formula C25H22O4 . Its structure features:

  • Ethyl group at position 6 (R6)
  • 4-Methoxybenzyloxy substituent at position 7 (R7)
  • Methyl group at position 4 (R4)
  • Phenyl ring at position 4 (C4 substitution)

Key physical properties include a predicted collision cross-section (CCS) of 193.2 Ų for the [M+H]+ adduct, suggesting moderate molecular size and shape in gas-phase analyses .

Properties

IUPAC Name

6-ethyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-15-10-17-13(2)9-20(21)24-19(17)11-18(15)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMJDFUFGOADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and ethyl acetoacetate.

    Formation of Intermediate: The first step involves the reaction of 4-methoxybenzyl alcohol with a suitable base to form the corresponding alkoxide. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the chromen-2-one core structure.

    Substitution Reaction: The chromen-2-one intermediate undergoes a substitution reaction with ethyl iodide in the presence of a base to introduce the ethyl group at the 6-position.

    Final Product: The final step involves the protection of the hydroxyl group at the 7-position with a methoxybenzyl group, resulting in the formation of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

As a building block in organic synthesis, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is utilized to create more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new derivatives with enhanced properties.

Research has highlighted the compound's potential biological activities:

  • Antimicrobial Properties: Studies indicate that it exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
  • Antioxidant Activity: Its antioxidant properties suggest a role in protecting cells from oxidative stress, which is linked to several chronic diseases.

Medical Applications

The therapeutic potential of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is being explored in various contexts:

  • Cancer Treatment: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent.
  • Cardiovascular Health: It has been studied for its effects on cardiovascular diseases, particularly in modulating lipid profiles and improving endothelial function.

Industrial Uses

In the industrial sector, this compound is utilized for:

  • Material Development: Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as fluorescence and photostability.

Case Studies

Several studies have documented the applications of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and E. coli, suggesting potential as a new antibiotic.
Study BAnti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in vitro, indicating promise for treating inflammatory diseases.
Study CAnticancer PropertiesIn vitro studies indicated inhibition of breast cancer cell lines with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 6 (R6)

Compound Name R6 Substituent Molecular Formula Key Effects
Target Compound Ethyl C25H22O4 Balanced lipophilicity and steric bulk
6-Hexyl-7-[(4-MeO-Bn)O]-4-phenyl analog () Hexyl C29H30O4 Increased lipophilicity due to longer alkyl chain; potential for enhanced membrane permeability
6-Chloro-7-[(2,4-diCl-Bn)O]-4-phenyl () Chloro C22H13Cl3O4 Enhanced halogen bonding potential; higher electronegativity may improve target binding
6-Bromo-7-hydroxy-4-(hydroxymethyl) () Bromo C11H9BrO4 Larger atomic radius (Br vs. ethyl) increases steric hindrance; hydroxy groups enhance polarity and H-bonding

Key Insight : Ethyl at R6 provides a balance between hydrophobicity and steric effects. Substitutions with halogens (Cl, Br) or longer alkyl chains (hexyl) alter electronic properties and solubility.

Substituent Variations at Position 7 (R7)

Compound Name R7 Substituent Molecular Formula Key Effects
Target Compound 4-MeO-BnO C25H22O4 Methoxy group enhances electron-donating capacity; benzyloxy contributes to π-π stacking
7-(2-Chloro-6-F-BnO)-4-methyl () 2-Cl-6-F-BnO C17H12ClFO3 Fluorine and chlorine introduce electronegative and lipophilic effects; may improve metabolic stability
7-(Oxiran-2-ylmethoxy)-4-phenyl () Epoxide C17H13ClO4 Epoxide’s reactivity enables further derivatization but reduces stability under acidic conditions
7-[(3-Oxobutan-2-yl)oxy]-4-methyl () 3-Oxobutan-2-yloxy C14H14O5 Ketone functionality increases polarity and susceptibility to nucleophilic attack

Key Insight : The 4-methoxybenzyloxy group in the target compound optimizes aromatic interactions and electron donation. Halogenated or epoxide-containing substituents offer trade-offs between reactivity and stability.

Substituent Variations at Position 4 (R4)

Compound Name R4 Substituent Molecular Formula Key Effects
Target Compound Methyl + Phenyl C25H22O4 Phenyl at C4 enhances planarity; methyl at R4 adds minimal steric bulk
4-Methylphenyl-7-(2-Me-PropO) () 4-MePh C21H20O3 Methylphenyl increases steric hindrance, potentially reducing binding pocket accessibility
4-Hydroxymethyl-6-Br-7-OH () Hydroxymethyl C11H9BrO4 Hydroxymethyl introduces H-bond donors, improving aqueous solubility

Key Insight : The phenyl group at C4 in the target compound supports structural rigidity, while substituents like hydroxymethyl or methylphenyl modulate solubility and steric effects.

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound (Evidence ID) Molecular Formula Predicted CCS (Ų) [M+H]+ Key Substituents
Target Compound C25H22O4 193.2 Ethyl, 4-MeO-BnO
6-Hexyl analog C29H30O4 N/A Hexyl, 4-MeO-BnO
6-Cl-7-(2,4-diCl-BnO) C22H13Cl3O4 N/A Cl, 2,4-diCl-BnO
7-(2-Cl-6-F-BnO)-4-Me C17H12ClFO3 N/A 2-Cl-6-F-BnO

Biological Activity

6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, a derivative of chromenone, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound, particularly the ethyl and methoxybenzyl substituents, suggest that it may interact with biological targets in distinct ways.

  • Molecular Formula : C20H20O4
  • Molecular Weight : 324.37 g/mol
  • IUPAC Name : 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Synthesis

The synthesis of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves etherification reactions using starting materials such as 4-methyl-2H-chromen-2-one and 4-methoxybenzyl chloride in the presence of bases like potassium carbonate or sodium hydride in aprotic solvents like DMF or DMSO at elevated temperatures.

Anticancer Activity

Research has shown that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study revealed that certain analogues demonstrated better cytotoxic activity compared to standard treatments, with IC50 values indicating potent effects against human cancer cell lines such as AGS and HCT116 .

Table 1: Cytotoxicity of Chromenone Derivatives

CompoundCell LineIC50 (µM)
6-Ethyl-7-(4-methoxybenzyl)oxyAGS15.5 ± 0.5
7-HydroxychromenoneHCT11620.3 ± 1.0
Standard (5-FU)AGS29.61 ± 0.21

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways .

The biological activities of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with cell surface receptors, altering cellular responses.
  • Gene Expression : The compound could influence gene expression related to apoptosis and inflammation .

Case Studies

A notable case study involved the evaluation of various coumarin derivatives for their anticancer properties. The study highlighted that modifications to the chromenone structure, such as adding methoxy groups, enhanced cytotoxicity against multiple cancer cell lines .

Another investigation focused on the anti-inflammatory effects of similar compounds, where it was found that certain derivatives effectively blocked NF-kB activation, leading to reduced cytokine release in inflammatory models .

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